molecular formula C10H20O3 B10774647 3-Hydroxydecanoic acid CAS No. 33044-91-6

3-Hydroxydecanoic acid

Cat. No.: B10774647
CAS No.: 33044-91-6
M. Wt: 188.26 g/mol
InChI Key: FYSSBMZUBSBFJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxydecanoic acid can be synthesized through several methods:

    Microbial Fermentation: One of the most efficient methods involves the use of genetically engineered microorganisms. For instance, Pseudomonas putida strains can be modified to express specific genes such as tesB, which encodes thioesterase II.

    Chemical Synthesis: Another method involves the chemical synthesis starting from cellulose-derived levoglucosenone.

Industrial Production Methods

Industrial production of this compound often relies on microbial fermentation due to its efficiency and scalability. Recombinant strains of microorganisms are cultivated in bioreactors, where they produce the compound through metabolic pathways .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxydecanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form decanoic acid.

    Reduction: Reduction reactions can convert it into decanol.

    Dehydration: Dehydration can lead to the formation of alkenes.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-hydroxydecanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-Hydroxydecanoic acid can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique properties and diverse applications make it a valuable subject of scientific research and industrial production.

Properties

IUPAC Name

3-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSBMZUBSBFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-40-7
Record name Decanoic acid, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40864486
Record name (±)-3-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14292-26-3, 5561-87-5, 33044-91-6
Record name (±)-3-Hydroxydecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14292-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoic acid, 3-hydroxy-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxydecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myrmicacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-3-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYDECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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